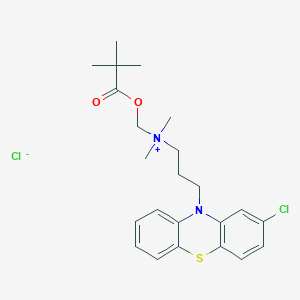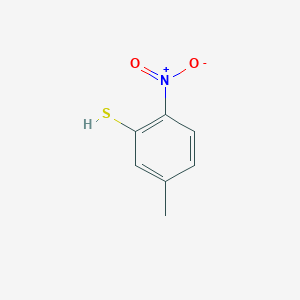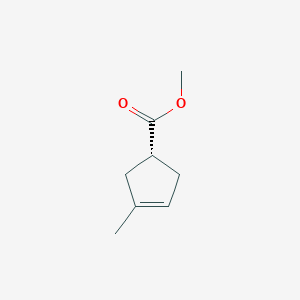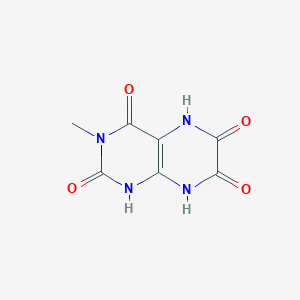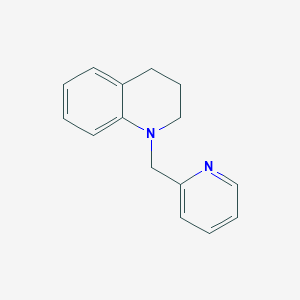
1,2-Epoxy-1-(2-quinolyl)pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Epoxy-1-(2-quinolyl)pentane, also known as EQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EQP belongs to a class of compounds known as epoxides, which are characterized by a three-membered ring containing an oxygen atom. The unique structure of EQP makes it an attractive target for researchers interested in understanding the mechanisms of action of epoxides and their effects on biological systems.
作用机制
The mechanism of action of 1,2-Epoxy-1-(2-quinolyl)pentane is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. 1,2-Epoxy-1-(2-quinolyl)pentane has been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have potential as a therapeutic agent in these areas.
Biochemical and Physiological Effects:
1,2-Epoxy-1-(2-quinolyl)pentane has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 1,2-Epoxy-1-(2-quinolyl)pentane can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 1,2-Epoxy-1-(2-quinolyl)pentane has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of 1,2-Epoxy-1-(2-quinolyl)pentane for laboratory experiments is its relative ease of synthesis. 1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized using standard laboratory techniques, making it readily accessible to researchers. Additionally, 1,2-Epoxy-1-(2-quinolyl)pentane has been extensively studied, and its biological properties are well characterized. However, there are also some limitations to using 1,2-Epoxy-1-(2-quinolyl)pentane in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on 1,2-Epoxy-1-(2-quinolyl)pentane. One area of interest is in the development of new therapeutic agents based on 1,2-Epoxy-1-(2-quinolyl)pentane. Researchers are investigating the potential of 1,2-Epoxy-1-(2-quinolyl)pentane derivatives as anticancer and anti-inflammatory agents. Additionally, research is ongoing to better understand the mechanism of action of 1,2-Epoxy-1-(2-quinolyl)pentane and its effects on biological systems. Finally, there is interest in exploring the potential of 1,2-Epoxy-1-(2-quinolyl)pentane as a tool for chemical biology, including the development of new probes and sensors for biological molecules.
合成方法
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through a multi-step process that involves the reaction of 2-quinolinecarboxaldehyde with pent-4-ene-1,2-diol in the presence of a catalyst. The resulting product is then treated with an oxidizing agent to form the final 1,2-Epoxy-1-(2-quinolyl)pentane compound. The synthesis of 1,2-Epoxy-1-(2-quinolyl)pentane is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
科学研究应用
1,2-Epoxy-1-(2-quinolyl)pentane has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where researchers are investigating the potential of 1,2-Epoxy-1-(2-quinolyl)pentane as a therapeutic agent. 1,2-Epoxy-1-(2-quinolyl)pentane has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it an attractive target for the development of new drugs and therapies.
属性
CAS 编号 |
124779-43-7 |
|---|---|
产品名称 |
1,2-Epoxy-1-(2-quinolyl)pentane |
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
InChI 键 |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
规范 SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
同义词 |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




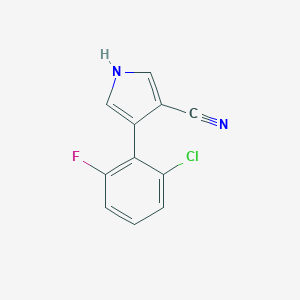
![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
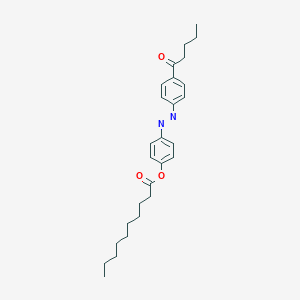

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
